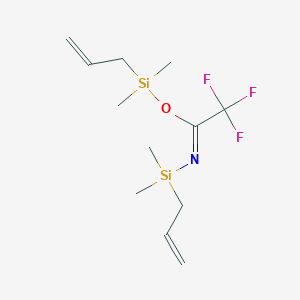
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrimidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI).
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-formylpyrimidine or 2,4-dimethyl-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethyl-5-ethylpyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the vinyl group, resulting in different chemical reactivity and applications.
5-Vinylpyrimidine:
2,4-Dimethyl-5-ethylpyrimidine: A reduced form of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) with different reactivity.
Uniqueness
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
127588-31-2 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
Kanonische SMILES |
CC1=NC(=NC=C1C=C)C |
Synonyme |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















